2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide
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Overview
Description
2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyloxan ring, a sulfamoyl group, and a propanamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenyloxan ring, the introduction of the sulfamoyl group, and the final coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyloxan ring and propanamide moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide include other sulfamoyl-containing compounds and phenyloxan derivatives. Examples include:
- N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide
- 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)butanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[4-[(4-phenyloxan-4-yl)methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)21(25)24-19-8-10-20(11-9-19)29(26,27)23-16-22(12-14-28-15-13-22)18-6-4-3-5-7-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROOIFVAREKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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